6-Benzyloxyindole
CAS No.: 15903-94-3
Cat. No.: VC20764293
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15903-94-3 |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 6-phenylmethoxy-1H-indole |
| Standard InChI | InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2 |
| Standard InChI Key | FPMICYBCFBLGOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3 |
| Appearance | Powder |
Introduction
Chemical Structure and Physical Properties
6-Benzyloxyindole (C₁₅H₁₃NO) is characterized by an indole core structure with a benzyloxy substituent at the 6-position. The indole framework consists of a benzene ring fused to a pyrrole ring, while the benzyloxy group adds functionality and modifies the electronic properties of the molecule .
Physical and Chemical Characteristics
The compound exhibits distinct physical properties that facilitate its identification and handling in laboratory settings. These properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Melting Point | 116-119°C |
| Boiling Point | 411.6±20.0 °C (Predicted) |
| Density | 1.196±0.06 g/cm³ (Predicted) |
| Physical Form | Crystalline |
| Color | Yellow to brown |
| pKa | 17.17±0.30 (Predicted) |
| Recommended Storage | 2-8°C |
| Solubility | Slightly soluble in chloroform, diethyl ether, ethanol, and ethyl acetate |
These physical properties play a crucial role in the compound's behavior during chemical reactions and its potential applications in various research domains . The relatively high melting point indicates good stability at room temperature, while its solubility profile enables various solution-based manipulations.
Research Applications
6-Benzyloxyindole has emerged as a significant compound across various research domains due to its unique structural characteristics and reactivity profile.
Pharmaceutical Development
The compound serves as a valuable intermediate in pharmaceutical synthesis pathways, particularly for drugs targeting neurological disorders . Its indole core structure appears in numerous bioactive molecules, making it an important building block for medicinal chemistry applications. The strategic functionalization of 6-benzyloxyindole can lead to diverse derivatives with enhanced pharmacological properties.
Biological Research
In biological investigations, 6-benzyloxyindole facilitates studies examining the role of indole derivatives in cellular signaling pathways . This application helps researchers elucidate complex biological processes involving indole-containing molecules, which are widespread in nature and often associated with important physiological functions.
Anticancer Research
Perhaps most notably, 6-benzyloxyindole has demonstrated potential in anticancer research, where it is evaluated for its ability to inhibit tumor growth and promote apoptosis in cancer cells . The compound's structure allows for modifications that can enhance its anticancer activity, making it a promising scaffold for developing novel therapeutic agents.
Material Science Applications
Beyond biological applications, 6-benzyloxyindole is explored for its properties in creating advanced materials, particularly in organic electronics and photonic devices . Its unique electronic characteristics contribute to the development of materials with specialized optical and electrical properties, expanding its utility beyond traditional chemical and pharmaceutical applications.
Natural Product Synthesis
The compound is employed in the synthesis of natural product analogs, helping researchers develop new compounds with enhanced biological activity . By serving as a starting material or intermediate, 6-benzyloxyindole enables the creation of molecules that mimic or improve upon naturally occurring bioactive compounds.
Related Derivatives
The 6-benzyloxyindole structure serves as a foundation for several important derivatives that expand its utility in research applications.
6-(Benzyloxy)-1H-indole-3-carbaldehyde
This derivative (C₁₆H₁₃NO₂) incorporates a carbaldehyde group at the 3-position of the indole ring, increasing its reactivity for further transformations . With a molecular weight of 251.28 g/mol, this compound offers additional functionality that can be leveraged in complex synthetic pathways. The aldehyde group provides a reactive site for various condensation reactions, Wittig reactions, and reductive transformations.
6-Benzyloxyindole-3-acetonitrile
Another significant derivative is 6-benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O), which features an acetonitrile group at the 3-position . With a molecular weight of 262.30 g/mol, this compound represents another versatile building block that can undergo various transformations typical of nitrile-containing molecules. The nitrile functionality can be converted to amides, carboxylic acids, amines, and other nitrogen-containing groups, expanding the range of accessible structural modifications.
| Safety Parameter | Classification/Recommendation |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Statements | 22-24/25-36/37/39-26 (Do not breathe dust; avoid contact with skin and eyes; wear suitable protective clothing, gloves, and eye/face protection; in case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
| WGK Germany | 3 (Severe hazard to waters) |
| Hazard Note | Irritant/Keep Cold |
| HS Code | 29339990 |
| Storage Temperature | 2-8°C |
Adherence to these safety guidelines is crucial when handling 6-benzyloxyindole in laboratory settings . Proper personal protective equipment, adequate ventilation, and appropriate waste disposal protocols should be implemented to minimize potential hazards.
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